molecular formula C10H8BrNO3S B12569768 Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate CAS No. 514182-48-0

Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12569768
CAS No.: 514182-48-0
M. Wt: 302.15 g/mol
InChI Key: DTQFDIKLQCMMRJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another brominated heterocyclic compound with similar reactivity.

    Thieno[2,3-b]pyridine Derivatives: Compounds with the same core structure but different substituents.

Uniqueness

Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

514182-48-0

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

ethyl 3-bromo-7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-2-15-10(13)8-7(11)6-4-3-5-12(14)9(6)16-8/h3-5H,2H2,1H3

InChI Key

DTQFDIKLQCMMRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)[N+](=CC=C2)[O-])Br

Origin of Product

United States

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